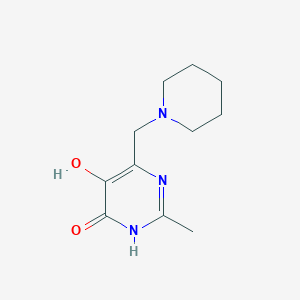![molecular formula C6H6N8 B12906688 2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine CAS No. 21309-00-2](/img/structure/B12906688.png)
2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid (HNO2) followed by intramolecular cyclization to yield the desired pyrimido[5,4-e][1,2,4]triazine derivatives . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of DMF or by refluxing the hydrazinyluracil with DMF-DMA directly .
Industrial Production Methods
Industrial production methods for 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer activity and has been evaluated for its cytotoxic effects against human lung carcinoma (A549) cell lines. It is also being explored for its antiviral, antibacterial, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to induce DNA damage in poorly oxygenated tumor cells, leading to cell death . It also inhibits certain enzymes and proteins involved in cell proliferation and survival, contributing to its anticancer effects.
相似化合物的比较
1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine can be compared with other similar compounds, such as:
Pyrimido[5,4-e][1,2,4]triazines: These compounds share a similar core structure and exhibit comparable biological activities, including anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidines: These compounds also possess a fused ring structure and are known for their enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These derivatives are explored for their potential as CDK2 inhibitors and anticancer agents.
The uniqueness of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine lies in its specific molecular interactions and the range of biological activities it exhibits, making it a valuable compound for further research and development.
属性
CAS 编号 |
21309-00-2 |
|---|---|
分子式 |
C6H6N8 |
分子量 |
190.17 g/mol |
IUPAC 名称 |
2-pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine |
InChI |
InChI=1S/C6H6N8/c7-6(8)13-4-3-5(11-1-10-4)14-12-2-9-3/h1-2H,(H4,7,8,10,11,13,14) |
InChI 键 |
RRFZJUBCRMSSKL-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N=CN=C2N=C(N)N)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)









